BenchChemオンラインストアへようこそ!

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

medicinal chemistry building block nucleophilic substitution

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707375-69-6) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one fused scaffold class, with molecular formula C9H9ClN4O and molecular weight 224.65 g/mol. This scaffold has established precedent in medicinal chemistry as a privileged core for phosphodiesterase 1 (PDE1) inhibitors, as documented in Eli Lilly patent WO2019156861A1 where the 7-cyclopropyl substituent is explicitly claimed among the preferred embodiments (R1 = methyl, ethyl, or cyclopropyl).

Molecular Formula C9H9ClN4O
Molecular Weight 224.65 g/mol
Cat. No. B15055068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Molecular FormulaC9H9ClN4O
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESC1CC1N2C=CN3C(=NN=C3C2=O)CCl
InChIInChI=1S/C9H9ClN4O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5H2
InChIKeyWUPLNGASNQGQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Core Scaffold Identity, Sourcing Landscape, and Procurement-Relevant Specifications


3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707375-69-6) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one fused scaffold class, with molecular formula C9H9ClN4O and molecular weight 224.65 g/mol . This scaffold has established precedent in medicinal chemistry as a privileged core for phosphodiesterase 1 (PDE1) inhibitors, as documented in Eli Lilly patent WO2019156861A1 where the 7-cyclopropyl substituent is explicitly claimed among the preferred embodiments (R1 = methyl, ethyl, or cyclopropyl) [1]. The compound is commercially available through multiple suppliers including AKSci (catalog 1185ED, purity ≥95%) and MolCore (purity ≥98%, NLT specification) . The molecule features two functionally critical substitution points: a chloromethyl group at position 3 serving as a reactive electrophilic handle for nucleophilic displacement, and a cyclopropyl group at N7 that modulates both steric and electronic properties of the fused heterocyclic core [1]. These structural features position the compound at the intersection of building-block utility and pharmacophore relevance, making procurement decisions dependent on the specific downstream synthetic or screening objective.

Why 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Cannot Be Replaced by In-Class Analogs: The Substitution-Pattern Specificity Problem


Within the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, small changes in substitution pattern produce quantifiable differences in synthetic utility, physicochemical properties, and biological target engagement that preclude generic interchange. The 3-chloromethyl group is a specific electrophilic handle enabling SN2-based derivatization to aminomethyl, azidomethyl, or thioether products; replacing it with 3-methyl (inert), 3-H (no handle), or 3-aminomethyl (nucleophilic instead of electrophilic) fundamentally alters the compound's role in a synthetic sequence . The N7-cyclopropyl group is not merely ornamental: in PDE1 inhibitor patent WO2019156861A1, only methyl, ethyl, and cyclopropyl are claimed at the R1 position, indicating that larger or aryl substituents at N7 are disfavored for target engagement [1]. The 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one analog lacking the N7-cyclopropyl group (CAS 2126161-30-4) has a molecular weight of 184.58 vs. 224.65 for the target compound—a 40.07 Da difference that impacts both logP and permeability predictions, and critically, eliminates the cyclopropyl moiety shown to be preferred in PDE1 pharmacophore models [1]. Furthermore, regioisomeric analogs such as 8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1343718-12-6) reverse the hydrogen-bonding character at position 8 (C–Cl vs. C=O), which fundamentally alters the scaffold's ability to act as a hydrogen bond acceptor in kinase or PDE binding pockets . These substitution-level differences mean that procurement based solely on scaffold class, without verifying the exact CAS number, risks obtaining a compound incapable of the intended synthetic transformation or biological activity.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Comparator-Anchored Selection Criteria


Chloromethyl Electrophilic Reactivity: Synthetic Handle Differentiation vs. 3-Methyl and 3-Aminomethyl Analogs

The target compound carries a chloromethyl (–CH2Cl) substituent at position 3, which functions as a primary alkyl halide electrophile amenable to SN2 displacement with amine, azide, thiolate, and alkoxide nucleophiles. This enables direct conversion to the 3-aminomethyl derivative (CAS 1710845-76-3, MW 205.22), a downstream intermediate with established utility in PDE1 inhibitor synthesis . In contrast, the 3-methyl analog (if the chloromethyl were replaced by –CH3) would offer no reactive handle, while the 3-aminomethyl analog is already the displacement product and presents a nucleophilic –NH2 group that requires orthogonal protection strategies in subsequent coupling steps [1]. The chlorine atom contributes +17.43 Da relative to the aminomethyl analog (224.65 vs. 205.22 MW) and introduces a positive δ+ carbon center with calculated electrostatic potential distinct from both –CH3 and –CH2NH2 substituents, enabling chemoselective transformations that are impossible with either comparator [1].

medicinal chemistry building block nucleophilic substitution

N7-Cyclopropyl Substitution: Pharmacophore Preference and MW/LogP Differentiation vs. N7-H and N7-Phenyl Analogs

In Eli Lilly patent WO2019156861A1, the triazolo[4,3-a]pyrazin-8-one scaffold is explicitly claimed with R1 limited to methyl, ethyl, or cyclopropyl for PDE1 inhibitory activity, establishing the cyclopropyl group as one of only three preferred substituents at the N7 position [1]. The target compound bears this preferred cyclopropyl group (cC3H5, +41.07 Da vs. N7-H). The N7-unsubstituted analog 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2126161-30-4) has MW 184.58, representing a 40.07 Da deficit and the absence of the cyclopropyl moiety associated with PDE1 target engagement . The N7-phenyl analog 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707566-37-7) has MW 260.68, +36.03 Da heavier than the target, with significantly higher predicted logP and steric bulk that falls outside the patent-claimed R1 scope . The cyclopropyl group occupies a specific steric volume (~44.6 ų) vs. phenyl (~83.4 ų), with the smaller cyclopropyl being compatible with the PDE1 binding pocket while the phenyl is excluded by the SAR [1].

PDE1 inhibition structure-activity relationship physicochemical property

Supplier Purity Specification: MolCore (≥98%) vs. AKSci (≥95%) — Quantified Quality Differential for Downstream Reproducibility

Commercial availability data reveal a quantifiable purity differential between the two primary catalog suppliers of the target compound. MolCore specifies purity as NLT 98% (≥98%) , while AKSci lists the compound at ≥95% purity . This represents a minimum purity difference of 3 percentage points, corresponding to a maximum impurity burden of ≤2% (MolCore) vs. ≤5% (AKSci)—a 2.5-fold difference in allowable impurity ceiling. For a building block intended for multi-step synthesis, a 3% impurity differential can translate to a cumulative purity deficit in the final compound, particularly in linear sequences exceeding 5 steps where the overall yield and purity are multiplicative functions of intermediate quality. The MolCore product also carries ISO certification for pharmaceutical R&D and quality control applications , whereas the AKSci listing does not explicitly reference an equivalent quality management system certification.

quality control purity specification procurement

Regioisomeric Scaffold Differentiation: 8-Oxo vs. 8-Chloro Triazolopyrazine — Hydrogen Bond Acceptor vs. Inert Character

The target compound features a carbonyl at position 8 (C8=O, lactam), forming the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold. The regioisomeric analog 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1343718-12-6, MW 208.65) bears a chlorine at position 8 and a fully aromatic pyrazine ring, rather than the 8-oxo-7,8-dihydropyrazine system . The C=O group in the target compound acts as a hydrogen bond acceptor (HBA), which is critical for kinase and PDE inhibitor binding, where the carbonyl oxygen typically engages the hinge region of the ATP-binding pocket via a conserved hydrogen bond with a backbone NH [1]. The 8-chloro regioisomer lacks this HBA capacity, substituting a weak halogen-bond donor (C–Cl) that cannot serve the same hydrogen-bonding function. Additionally, the 8-one scaffold has MW 224.65 vs. 208.65 for the 8-chloro analog (Δ = 16.00 Da, corresponding to O vs. CH2/Cl mass balance), and the two compounds partition into different chemical space by both HBD/HBA count and topological polar surface area [1].

regioisomerism hydrogen bonding scaffold selection

Molecular Weight and Predicted Physicochemical Profile: Precision Differentiation Across the N7-Substituted Series

The target compound occupies a defined position within the N7-substituted triazolo[4,3-a]pyrazin-8-one series with respect to molecular weight and predicted physicochemical properties. Measured against three commercially available analogs that share the 3-chloromethyl-8-one core but differ at N7, the target compound (N7-cyclopropyl, MW 224.65) sits at an intermediate MW between N7-H (CAS 2126161-30-4, MW 184.58) and N7-phenyl (CAS 1707566-37-7, MW 260.68) . The cyclopropyl group adds 40.07 Da relative to N7-H while avoiding the 36.03 Da additional mass and aromatic character of N7-phenyl. In terms of predicted logP, the cyclopropyl group (π = ~1.0) provides a balanced lipophilicity contribution between hydrogen (π = 0) and phenyl (π = ~2.0), which is relevant for maintaining drug-like physicochemical space (Lipinski rule of 5 compliance: MW ≤ 500, logP ≤ 5) during fragment growth or lead optimization campaigns [1].

drug-likeness physicochemical property lead optimization

Procurement-Driven Application Scenarios for 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Where Specificity Determines Experimental Success


PDE1 Inhibitor Lead Optimization: N7-Cyclopropyl Intermediate for Diversification at C3

Research groups pursuing PDE1 inhibitor candidates consistent with the Eli Lilly pharmacophore (WO2019156861A1) require the N7-cyclopropyl substitution as one of only three patent-claimed R1 groups (methyl, ethyl, cyclopropyl). The target compound provides the cyclopropyl-preferred scaffold with a reactive 3-chloromethyl handle, enabling parallel synthesis of a C3-diversified library through nucleophilic displacement with amine, aniline, or heteroaryl nucleophiles. Each displacement product can be directly screened for PDE1 isoform selectivity (PDE1A, PDE1B, PDE1C) with IC50 determination [1]. The ≥98% purity specification (MolCore) minimizes false positives from impurity-driven assay interference in biochemical PDE1 fluorescence polarization or HTRF assays.

Dual c-Met/VEGFR-2 Kinase Inhibitor Fragment Elaboration: Scaffold with Tunable C3 Vector

The triazolo[4,3-a]pyrazin-8-one scaffold has demonstrated nanomolar c-Met kinase inhibition (IC50 = 26–48 nM range for optimized analogs) [2]. The target compound serves as a late-stage diversification intermediate where the 3-chloromethyl group can be displaced with diverse aryl/heteroaryl methylamines to probe the ribose pocket or solvent-exposed region of the c-Met ATP site, while the N7-cyclopropyl occupies a complementary hydrophobic sub-pocket. Researchers can benchmark new analogs against published triazolopyrazine c-Met inhibitors such as compound 22i (c-Met IC50 = 48 nM) or compound 17l (c-Met IC50 = 26 nM, VEGFR-2 IC50 = 2.6 μM) [2].

Multi-Step Synthesis of PDE1 Clinical Candidates: High-Purity Building Block for GMP-adjacent Scale-Up

For medicinal chemistry groups scaling up PDE1 inhibitor candidates toward IND-enabling studies, the MolCore-supplied compound (≥98% purity, ISO-certified) provides a quality-controlled starting material suitable for multi-gram scale synthetic sequences . The 3% purity advantage over the AKSci catalog grade (≥95%) reduces the risk of impurity accumulation across the typical 4–7 synthetic steps from this intermediate to the final PDE1 inhibitor . The chloromethyl group's reactivity profile allows for clean conversion to the 3-aminomethyl intermediate under mild conditions (NaN3/DMF then H2/Pd–C or PPh3/H2O Staudinger reduction), with the cyclopropyl group stable to both hydrogenation and nucleophilic displacement conditions [1].

Fragment-Based Drug Discovery (FBDD): 224 Da Core with Balanced MW for Fragment Growth Vectors

At MW 224.65, the target compound falls within standard fragment library criteria (MW ≤ 300, Rule of Three compliant). Its intermediate MW between the N7-H analog (184.58 Da) and N7-phenyl analog (260.68 Da) provides balanced starting mass for fragment growth in either direction . The chloromethyl group serves as a single-point growth vector for Suzuki, Sonogashira, or Buchwald-Hartwig coupling after conversion to the corresponding aminomethyl handle, while the N7-cyclopropyl contributes favorable ligand efficiency (LE) due to its compact size and high fraction of sp³ carbon (Fsp³ = 0.33 for the cyclopropyl-bearing scaffold vs. 0.11 for the N7-H analog) [1].

Quote Request

Request a Quote for 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.